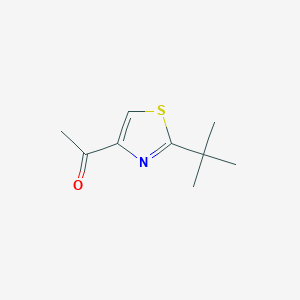

1-(2-(tert-Butyl)thiazol-4-yl)ethanone

Description

Significance of Thiazole-Containing Compounds in Medicinal Chemistry and Organic Synthesis

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govbohrium.comwisdomlib.org Its aromatic nature and the presence of heteroatoms allow for a wide range of chemical modifications, making it a privileged scaffold in drug design. nih.govspast.org Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, antidiabetic, and antioxidant properties. wisdomlib.orgnih.govresearchgate.net This diversity in biological function has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs. researchgate.net For instance, Ritonavir is an anti-HIV medication, Dasatinib is an anti-neoplastic agent, and Meloxicam serves as a non-steroidal anti-inflammatory drug (NSAID), all of which contain a thiazole core. globalresearchonline.netnih.gov

In organic synthesis, the thiazole ring is a valuable synthon. nih.gov Classic methods for its construction, such as the Hantzsch thiazole synthesis from haloketones and thioamides, and the Cook-Heilbron synthesis, remain fundamental in heterocyclic chemistry. wikipedia.orgorganic-chemistry.org The reactivity of the thiazole ring allows for various transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, enabling the synthesis of complex molecular architectures. nih.govpharmaguideline.com

Overview of Acetophenone (B1666503) and Thiazole Derivatives as Research Scaffolds

Both acetophenone and thiazole derivatives are widely recognized as crucial scaffolds in chemical research. A scaffold is a core molecular structure upon which various functional groups can be appended to create a library of new compounds for screening and development.

Thiazole derivatives are considered excellent scaffolds due to their proven utility in medicinal chemistry. spast.orgglobalresearchonline.net The thiazole nucleus is a key component in many biologically active compounds, and its structure can be readily modified to optimize pharmacological activity. nih.govglobalresearchonline.net Researchers frequently use the thiazole ring as a starting point to design novel molecules with enhanced potency, lower toxicity, and improved pharmacokinetic profiles to combat issues like drug resistance. bohrium.com

Acetophenone and its derivatives are also highly valued in research. nih.gov They are not only important precursors in the synthesis of a wide range of pharmaceuticals and agrochemicals but also exhibit intrinsic biological activities themselves. nih.govnih.gov Acetophenone derivatives have been investigated for their potential anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. ontosight.airsc.orgresearchgate.net Their commercial availability and the reactivity of the ketone group make them ideal starting materials for multicomponent reactions and the synthesis of more complex molecules. nih.gov The combination of a thiazole ring with an acetophenone moiety, as seen in 1-(2-(tert-Butyl)thiazol-4-yl)ethanone, therefore represents a strategic pairing of two powerful research scaffolds.

Research Landscape and Potential Applications of this compound and Related Structural Analogues

While specific research literature on this compound is not extensively documented in publicly available sources, its structural components suggest a significant potential for investigation. The molecule is a functionalized ketone, which can serve as a versatile intermediate for further chemical modifications. For example, the acetyl group can be a handle for synthesizing chalcones, pyrazolines, or other heterocyclic systems, which are themselves classes of compounds with known biological activities. researchgate.netnih.gov

The research landscape for related structural analogues is active. For instance, compounds incorporating a tert-butyl-thiazole core are being explored in medicinal chemistry. matrixscientific.commdpi.com The tert-butyl group is often used in drug design to increase lipophilicity, which can enhance membrane permeability, and to provide steric hindrance that can improve metabolic stability by blocking sites susceptible to enzymatic degradation.

Given the established biological profiles of both thiazoles and acetophenones, this compound and its derivatives are logical candidates for screening in various therapeutic areas. Potential applications could be hypothesized in fields where thiazoles have shown promise, such as:

Anticancer research: Many thiazole-containing compounds are evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.gov

Antimicrobial drug discovery: The thiazole scaffold is a key component of many antibacterial and antifungal agents. bohrium.comresearchgate.net

Neurodegenerative diseases: Thiazole derivatives have been investigated as potential treatments for conditions like Alzheimer's and Parkinson's disease. nih.gov

The compound serves as a valuable building block for creating more complex molecules, and its own potential bioactivity warrants further investigation in the broader context of drug discovery and materials science.

Data Tables

Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

|---|---|

| Sulfathiazole | Antimicrobial antibiotic bohrium.comnih.gov |

| Ritonavir | Anti-HIV (antiviral) bohrium.comglobalresearchonline.netnih.gov |

| Dasatinib | Anticancer (anti-neoplastic) nih.govglobalresearchonline.net |

| Meloxicam | Anti-inflammatory (NSAID) globalresearchonline.netnih.gov |

| Abafungin | Antifungal nih.gov |

| Ravuconazole | Antifungal globalresearchonline.netnih.gov |

Table 2: Investigated Biological Activities of Acetophenone Derivatives

| Biological Activity |

|---|

| Antimicrobial ontosight.ai |

| Anticancer nih.govontosight.ai |

| Anti-inflammatory ontosight.ai |

| Antioxidant nih.gov |

| Antimalarial nih.gov |

| Cardioprotective nih.gov |

| Neuroprotective nih.gov |

| Antidiabetic nih.gov |

Classical and Contemporary Approaches to Thiazole Ring Formation

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a key structural motif in numerous biologically active compounds and approved drugs. nih.gov Consequently, a multitude of synthetic methods for its construction have been developed over more than a century. These strategies range from venerable named reactions to modern, highly efficient protocols.

Hantzsch Thiazole Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains the most widely recognized and versatile method for constructing the thiazole nucleus. acs.orgwikipedia.org The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. nih.gov The reaction mechanism is initiated by a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov This method allows for the synthesis of a wide variety of thiazoles with diverse substituents at positions 2, 4, and 5 by simply changing the starting materials. nih.gov

While the Hantzsch synthesis is robust, its classical form has drawbacks, such as the use of lachrymatory and toxic α-haloketones. chemblink.com This has spurred the development of numerous modern adaptations aimed at improving safety, efficiency, and environmental friendliness. These modifications include:

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purity of the thiazole products. wikipedia.org

Catalyst-Free and Solvent-Free Conditions : Some protocols have been developed that proceed without a catalyst and under solvent-free conditions, simplifying the work-up procedure and reducing environmental impact. acs.org

Alternative Reagents : To avoid α-haloketones, alternative substrates such as α-diazoketones, propargyl bromides, and β-keto esters have been successfully employed in Hantzsch-type reactions. acs.orgchemblink.com

One-Pot Syntheses : Modern variations often employ one-pot, multi-component reactions where the α-halocarbonyl is generated in situ, for example, from ketones using a bromine source like aqueous hydrobromic acid and hydrogen peroxide, immediately followed by reaction with a thiourea (B124793) or thioamide.

The Holzapfel-Meyers-Nicolaou modification is a notable adaptation that proceeds under basic conditions to form a hydroxythiazoline intermediate, which is then dehydrated using reagents like trifluoroacetic anhydride to yield the final thiazole. This method is particularly useful for preserving the stereochemical integrity of chiral starting materials. youtube.com

Condensation Reactions Involving Thiourea and α-Haloketones or Acetophenone Derivatives

A significant subset of the Hantzsch synthesis involves the condensation of thiourea or its N-substituted derivatives with α-haloketones to produce 2-aminothiazoles. nih.govwikipedia.org This reaction is a cornerstone in the synthesis of this important class of thiazoles. The reaction of thiourea with an α-haloketone, such as 2-bromoacetophenone, readily forms a 2-amino-4-phenylthiazole. google.com

Modifications to this approach have sought to bypass the direct use of pre-formed α-haloketones. For instance, ketones can react directly with N-substituted thioureas in the presence of dimethyl sulfoxide (DMSO) and a hydrogen halide (HCl or HBr). vulcanchem.comresearchgate.net This method avoids the handling of the lachrymatory α-halocarbonyl compounds. Another variation involves the reaction of acetophenone with thiourea in the presence of iodine, which facilitates the in-situ halogenation of the ketone before condensation. chemscene.com

The following table summarizes various condensation reactions for thiazole synthesis.

| Reactant 1 | Reactant 2 | Key Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| α-Haloketone | Thioamide | Heating in a solvent (e.g., ethanol) | 2,4- and/or 5-substituted thiazole | nih.gov |

| α-Haloketone | Thiourea | Heating, often catalyst-free | 2-Aminothiazole derivative | wikipedia.org |

| Ketone/Acetophenone | Thiourea | Iodine | 2-Aminothiazole derivative | chemscene.com |

| Ketone | N-substituted Thiourea | DMSO, HCl or HBr | N-Alkyl-1,3-thiazol-2-amine | researchgate.net |

| Propargyl Bromide | Thiourea | Microwave irradiation, K₂CO₃ | 2-Aminothiazole derivative | acs.org |

Cyclization Strategies for Thiazole Rings

Beyond the Hantzsch synthesis, other important cyclization strategies exist for forming the thiazole ring. These methods often provide access to thiazole derivatives that are not easily obtained through the Hantzsch pathway.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones using a dehydrating agent, most commonly phosphorus pentasulfide or Lawesson's reagent, to yield 2,5-disubstituted thiazoles. chemblink.com

Cook-Heilbron Synthesis : This strategy produces 5-amino-2-substituted thiazoles through the reaction of an α-aminonitrile with reagents like carbon disulfide, isothiocyanates, or dithioacids. nih.govchemblink.com

Domino Alkylation-Cyclization : Reactions of propargyl bromides with thiourea derivatives can undergo a domino or cascade reaction, involving an initial alkylation followed by an intramolecular cyclization to form the thiazole ring, often facilitated by microwave heating. acs.org

Isocyanide-Based Syntheses : Active methylene isocyanides, such as tosylmethyl isocyanide (TosMIC), can undergo base-induced cyclization with methyl arenecarbodithioates to efficiently produce 4,5-disubstituted thiazoles. acs.org

These diverse strategies highlight the chemical versatility available for the construction of the thiazole core, allowing chemists to choose a method based on the availability of starting materials and the desired substitution pattern on the final product.

Synthesis of the this compound Scaffold

The synthesis of the specific target molecule, this compound, requires the precise placement of two distinct functional groups onto the thiazole ring: a tert-butyl group at position 2 and an ethanone (B97240) (acetyl) group at position 4.

Strategies for Introducing the tert-Butyl Group at Position 2 of the Thiazole Ring

The introduction of the bulky tert-butyl group at the C2 position of the thiazole ring is most commonly achieved by employing a thioamide precursor that already contains this moiety in a Hantzsch-type synthesis. The key precursor for this purpose is 2,2-dimethylpropanethioamide , also known as thiopivalamide. nih.govchemblink.comchemicalbook.com

This thioamide can be synthesized through several routes:

From the corresponding amide : Pivalamide (2,2-dimethylpropanamide) can be treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to convert the carbonyl group into a thiocarbonyl group, yielding thiopivalamide. chemicalbook.com

From the corresponding nitrile : Trimethylacetonitrile (pivalonitrile) can be reacted with hydrogen sulfide in the presence of a base, such as an aliphatic amine in an aromatic hydrocarbon solvent, to produce thiopivalamide. google.com

Once thiopivalamide is obtained, it can be reacted with an appropriate α-haloketone that provides the C4 and C5 atoms of the thiazole ring. For example, reaction with 1,3-dichloroacetone would lead to 2-(tert-butyl)-4-(chloromethyl)thiazole. nih.gov This demonstrates the direct incorporation of the 2-tert-butyl substituent via the thioamide component in the Hantzsch reaction. An alternative approach involves the synthesis of 2-amino-4-tert-butylthiazole by reacting pinacolone with thiourea in the presence of a bromine source, which places the tert-butyl group at the C4 position.

Functionalization at Position 4 of the Thiazole Ring with an Ethanone Moiety

To complete the synthesis of this compound, an acetyl group must be introduced at the C4 position. This can be accomplished through two primary strategies: incorporation during the initial ring formation or functionalization of a pre-formed 2-tert-butylthiazole.

Strategy 1: Incorporation via Hantzsch Synthesis

This is the most direct approach, where the α-haloketone reactant is chosen to contain the desired acetyl functionality. The reaction of thiopivalamide with an α-haloketone like 3-chloro-2,4-pentanedione would directly yield the target molecule, this compound, along with a methyl group at the C5 position. To obtain the target compound without a C5 substituent, a reagent such as 1-halo-2,3-butanedione would be required.

Strategy 2: Post-Cyclization Functionalization

This strategy involves first synthesizing a 2-tert-butylthiazole intermediate and then introducing the acetyl group at the C4 position.

Friedel-Crafts Acylation : This classic electrophilic aromatic substitution reaction involves treating an aromatic ring with an acyl chloride (e.g., acetyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgsigmaaldrich.comorganic-chemistry.org However, thiazoles are relatively electron-deficient heterocycles, which makes them less reactive towards Friedel-Crafts acylation than benzene. The reaction may require harsh conditions and could lead to a mixture of products or complexation with the catalyst.

Metallation followed by Acylation : A more controlled method involves the deprotonation of the thiazole ring using a strong base (e.g., n-butyllithium) to form a highly nucleophilic organolithium species. This intermediate can then react with an acetylating agent, such as ethyl acetate or acetyl chloride, to introduce the ethanone moiety. google.com The position of metallation on the thiazole ring is highly dependent on the substituents already present and the reaction conditions. For a 2-substituted thiazole, deprotonation often occurs at the C5 position. To achieve C4 functionalization, one might start with a 4-bromo-2-tert-butylthiazole intermediate. A lithium-halogen exchange followed by reaction with an acetylating agent could then install the acetyl group at the desired C4 position. vulcanchem.comgoogle.com

The following table outlines the synthetic routes for the target compound's scaffold.

| Component | Synthetic Strategy | Key Precursors/Reagents | Reference |

|---|---|---|---|

| 2-tert-Butyl Group | Hantzsch Synthesis | 2,2-Dimethylpropanethioamide (Thiopivalamide) | chemblink.comchemicalbook.com |

| Precursor Synthesis | Pivalamide + Lawesson's Reagent | chemicalbook.com | |

| Precursor Synthesis | Trimethylacetonitrile + H₂S | google.com | |

| 4-Ethanone Moiety | Hantzsch Synthesis (Direct) | 3-Chloro-2,4-pentanedione | N/A |

| Post-Cyclization Acylation | 2-tert-Butylthiazole + Acetyl Chloride/AlCl₃ (Friedel-Crafts) | organic-chemistry.org | |

| Post-Cyclization Metallation | 4-Bromo-2-tert-butylthiazole + n-BuLi, then Ethyl Acetate | vulcanchem.comgoogle.com |

An exploration of modern and sustainable methods for synthesizing this compound and its foundational molecules reveals a growing emphasis on environmentally conscious and efficient chemical practices. This article delves into green chemistry approaches and multi-step synthetic pathways that are pivotal in the production of this compound and its analogues, highlighting advancements in microwave-assisted protocols, catalyst- and solvent-free conditions, and the strategic use of protective groups and halogenation in multi-step syntheses.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-tert-butyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6(11)7-5-12-8(10-7)9(2,3)4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBLIINTGRGOBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a mixture. In the analysis of a compound like 1-(2-(tert-Butyl)thiazol-4-yl)ethanone, LC-MS would be applied to assess its purity and identify any potential impurities or degradation products. The liquid chromatography component separates the target compound from other substances based on their physicochemical properties. The mass spectrometry component then ionizes the separated molecules and measures their mass-to-charge ratio, providing a highly specific molecular weight and fragmentation pattern that confirms the identity and structure of the compound. This technique is crucial in synthetic chemistry for reaction monitoring and in quality control for ensuring the purity of the final product.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. When analyzing this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its structural features. Key expected signals would include a strong absorption band for the carbonyl (C=O) group of the ethanone (B97240) moiety, typically found in the range of 1680-1700 cm⁻¹. Other significant peaks would correspond to the C=N and C-S stretching vibrations within the thiazole (B1198619) ring, as well as C-H stretching and bending vibrations for the tert-butyl and methyl groups. By comparing the experimental spectrum to established correlation charts, chemists can confirm the presence of these key functional groups, thereby verifying the compound's synthesis.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a process that determines the percentage composition of elements (primarily carbon, hydrogen, and nitrogen) in a sample. For this compound, with a molecular formula of C₉H₁₃NOS, this analysis would be used to experimentally determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur. The experimentally obtained percentages are then compared to the theoretically calculated values based on the compound's proposed formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's elemental composition and helps to establish its empirical formula, a critical step in the characterization of a newly synthesized substance.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous proof of its molecular structure. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the atoms and the planarity of the thiazole ring relative to the ethanone and tert-butyl substituents. This method provides an exact molecular geometry in the solid state, which is invaluable for understanding intermolecular interactions and packing in the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For an aromatic heterocyclic compound like this compound, the UV-Vis spectrum would reveal electronic transitions, typically π→π* and n→π*, associated with the conjugated system of the thiazole ring and the carbonyl group. The wavelength of maximum absorbance (λₘₐₓ) and the molar absorptivity (ε) are key parameters obtained from this analysis. Photoluminescence studies, which measure the emission of light from the compound after excitation, could provide further insights into its electronic properties and potential applications in materials science, although such properties are not inherently expected for this structure.

Chemical Reactivity and Derivatization of 1 2 Tert Butyl Thiazol 4 Yl Ethanone

Transformations of the Ethanone (B97240) Moiety at Position 4

The ethanone group at the C4 position is a primary site for chemical reactions, offering a gateway to a wide array of derivatives. The carbonyl group and the adjacent methyl group's α-protons are the key reactive centers.

Condensation Reactions: The methyl protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can participate in various condensation reactions. A notable example is the Claisen-Schmidt condensation with aromatic aldehydes, which yields thiazole-based chalcones. nih.gov These chalcones are valuable intermediates for synthesizing other heterocyclic compounds like pyrazolines. nih.govresearchgate.net

Halogenation: The α-position of the ethanone moiety can be readily halogenated, particularly brominated, using reagents like bromine in an acidic medium. nih.gov This reaction produces α-bromoacetylthiazole derivatives, which are highly reactive and serve as crucial synthons for building more complex molecules, including fused heterocyclic systems. nih.govmdpi.com

Formation of Imines and Related Derivatives: The carbonyl group undergoes condensation reactions with amine-based nucleophiles. For instance, it reacts with thiosemicarbazide (B42300) to form the corresponding thiosemicarbazone. nih.gov These derivatives are not only stable compounds in their own right but can also act as precursors for the synthesis of other heterocyclic rings. nih.govresearchgate.net

Cyclization Reactions: The ethanone group is an integral part of cyclization strategies. It can react with various bifunctional reagents to construct new rings. For example, reaction with hydrazine (B178648) derivatives can yield pyrazole (B372694) rings fused or linked to the thiazole (B1198619) core. researchgate.net Similarly, reaction with substituted thioureas can lead to the formation of pyrimidine-2-thione derivatives.

A summary of representative transformations of the ethanone moiety is presented in the table below.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Thiazolyl-chalcone | nih.gov |

| α-Halogenation | Bromine, Acetic Acid | α-Bromoacetylthiazole | nih.govmdpi.com |

| Thiosemicarbazone Formation | Thiosemicarbazide | Thiazolyl-thiosemicarbazone | nih.govresearchgate.net |

| Pyrazole Formation | Hydrazine Derivatives | Thiazolyl-pyrazole | researchgate.net |

Reactions Involving the Thiazole Ring System (e.g., electrophilic or nucleophilic attack)

The thiazole ring in 1-(2-(tert-butyl)thiazol-4-yl)ethanone is an aromatic heterocycle with distinct electronic properties that govern its reactivity.

Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation. pharmaguideline.commasterorganicchemistry.com The position of attack is directed by the existing substituents. The tert-butyl group at C2 is an activating, ortho-para directing group, while the acetyl group at C4 is a deactivating, meta-directing group. stackexchange.comlibretexts.org Both groups direct incoming electrophiles to the C5 position, which is also inherently the most electron-rich carbon in the thiazole ring. pharmaguideline.com Consequently, electrophilic substitution on this scaffold is expected to occur regioselectively at the C5 position.

Nucleophilic Attack: The C2 position of the thiazole ring is the most electron-deficient and is generally susceptible to nucleophilic attack. pharmaguideline.com However, in this specific molecule, the presence of the sterically demanding tert-butyl group at C2 significantly hinders the approach of nucleophiles, making direct nucleophilic substitution at this position challenging. Nucleophilic reactions are more feasible if the ring is first activated, for instance, by N-alkylation to form a thiazolium salt, which increases the acidity of the ring protons and the electrophilicity of the ring carbons. pharmaguideline.com

Reactions at the Ring Nitrogen: The lone pair of electrons on the nitrogen atom at position 3 (N3) makes it a basic and nucleophilic center. It can be readily protonated by acids or alkylated by alkyl halides to form quaternary thiazolium salts. pharmaguideline.com This modification alters the electronic properties of the entire ring system, often activating it for subsequent reactions.

The general reactivity of the thiazole ring is summarized in the table below.

| Position | Reaction Type | Reactivity and Directing Effects | Reference(s) |

| C5 | Electrophilic Substitution | Preferred site of attack due to directing influence of C2 and C4 substituents and inherent ring electronics. | pharmaguideline.comstackexchange.com |

| C2 | Nucleophilic Attack | Electron-deficient but sterically hindered by the tert-butyl group. | pharmaguideline.com |

| N3 | Protonation / Alkylation | Basic nitrogen readily forms thiazolium salts. | pharmaguideline.com |

Derivatization Strategies at the tert-Butyl Group or other Thiazole Substituents

Direct functionalization of the substituents on the this compound core presents distinct challenges and opportunities.

Derivatization of the tert-Butyl Group: The tert-butyl group is a saturated alkyl substituent characterized by its chemical inertness. It lacks functional groups and its C-H bonds are strong and unactivated. Direct derivatization of the tert-butyl group is chemically challenging and typically requires harsh conditions involving radical pathways, which could compromise the integrity of the thiazole ring. Therefore, modification of this part of the molecule is generally not a viable synthetic strategy. Structural diversity at the C2 position is instead achieved by starting the synthesis with differently substituted thioamides.

Derivatization of Other Thiazole Substituents: While the parent molecule only has substituents at C2 and C4, derivatization strategies can be considered for functional groups introduced at the C5 position. Following an initial electrophilic substitution at C5 (as described in section 4.2), a newly installed group can be further modified. For instance:

A halogen atom at C5 could participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

A nitro group introduced at C5 can be reduced to an amino group, which is a versatile functional handle for further reactions such as diazotization or acylation.

These subsequent modifications of an installed C5 substituent would significantly expand the chemical space accessible from the this compound scaffold.

Formation of Hybrid Heterocyclic Systems Incorporating the this compound Core

The this compound core is an excellent building block for the synthesis of more complex, fused, and linked heterocyclic systems. The reactive ethanone moiety is the primary handle for these constructions.

Cyclization via α-Haloketone Intermediates: As mentioned, the ethanone group can be brominated to form an α-bromoacetyl derivative. nih.gov This intermediate is a powerful electrophile that readily reacts with various nucleophiles to form new heterocyclic rings. For example, reaction with thiourea (B124793) or substituted thioureas (Hantzsch thiazole synthesis) yields dithiazole systems, where a new thiazole ring is appended to the core structure. mdpi.com Similarly, reaction with other binucleophiles can lead to the formation of imidazoles, thiazines, or other fused systems. journalofscience.org

Multicomponent Reactions (MCRs): The core molecule or its derivatives can be employed in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. beilstein-journals.org For instance, the ethanone could act as the ketone component in a Biginelli-type reaction to synthesize dihydropyrimidinones or in a Hantzsch-type synthesis of dihydropyridines. mdpi.comnih.gov The chalcone (B49325) derivatives obtained from the ethanone moiety are also suitable substrates for MCRs to build diverse heterocyclic libraries.

Synthesis of Fused Systems: Derivatives of the core molecule can be designed to undergo intramolecular cyclization reactions. nih.gov For instance, a functional group introduced at the C5 position of the thiazole ring could be made to react with a modified ethanone side chain. An example pathway could involve the reduction of the ketone to an alcohol, followed by conversion to a leaving group, and subsequent intramolecular nucleophilic substitution by a nucleophile at C5 to form a fused ring system. Carboxylative cyclization is another advanced strategy where a derivative could react with carbon dioxide to form fused lactones or quinolinones under specific conditions. beilstein-journals.org

| Synthetic Strategy | Key Intermediate/Reaction | Resulting Heterocyclic System | Reference(s) |

| Cyclocondensation | α-Bromoacetyl derivative | Dithiazoles, Imidazo[2,1-b]thiazoles | mdpi.comjournalofscience.org |

| Cyclization of Chalcones | Thiazolyl-chalcone + Hydrazine | Thiazolyl-pyrazoline | nih.govresearchgate.net |

| Multicomponent Reactions | Ketone, Aldehyde, Urea (e.g., Biginelli) | Dihydropyrimidinones | beilstein-journals.orgmdpi.com |

| Intramolecular Cyclization | Functionalized C5 and C4 side chain | Fused bicyclic systems | nih.govbeilstein-journals.org |

Computational Chemistry and Molecular Modeling Studies of 1 2 Tert Butyl Thiazol 4 Yl Ethanone and Its Analogues

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. For thiazole (B1198619) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for optimizing molecular geometries and calculating electronic and spectroscopic parameters. researchgate.netresearchgate.netkbhgroup.in

DFT calculations are a well-established methodology for predicting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters, which can significantly aid in structure elucidation and characterization. mdpi.comniscpr.res.in Theoretical calculations of NMR chemical shifts (¹H and ¹³C) and IR vibrational frequencies for 1-(2-(tert-Butyl)thiazol-4-yl)ethanone can be performed on its optimized geometry. The calculated values are often scaled to correct for systematic errors and to improve agreement with experimental data. nih.gov

For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. mdpi.com The predicted ¹H and ¹³C NMR chemical shifts would help in assigning the signals in the experimental spectra to specific atoms in the molecule. Similarly, the calculation of IR frequencies allows for the assignment of vibrational modes to the observed absorption bands. researchgate.netnih.gov A good correlation between the computed and experimental spectra confirms the molecular structure. researchgate.net

Table 1: Predicted Spectroscopic Parameters for this compound using DFT The following data is illustrative, based on typical values for similar functional groups as specific experimental or calculated data for this exact molecule is not available in the provided sources.

| Parameter | Predicted Value | Functional Group Assignment |

| ¹H NMR (δ, ppm) | 8.15 | Thiazole ring proton (H-5) |

| 2.60 | Ethanone (B97240) methyl protons (-CH₃) | |

| 1.45 | tert-Butyl protons (-C(CH₃)₃) | |

| ¹³C NMR (δ, ppm) | 191.0 | Ethanone carbonyl carbon (C=O) |

| 178.0 | Thiazole ring carbon (C-2) | |

| 150.0 | Thiazole ring carbon (C-4) | |

| 125.0 | Thiazole ring carbon (C-5) | |

| 35.0 | tert-Butyl quaternary carbon | |

| 30.0 | tert-Butyl methyl carbons | |

| 26.0 | Ethanone methyl carbon | |

| IR Frequency (cm⁻¹) | ~1685 | C=O stretching (ethanone) |

| ~1540 | C=N stretching (thiazole ring) | |

| ~2970 | C-H stretching (tert-butyl) |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. materialsciencejournal.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (EHOMO - ELUMO) is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and electronic transitions. materialsciencejournal.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiazole ring, while the LUMO may be distributed over the π-system including the carbonyl group of the ethanone substituent, which acts as an electron-withdrawing group. The large tert-butyl group, being an electron-donating group, would influence the energy of the HOMO. A smaller HOMO-LUMO gap suggests higher chemical reactivity and is important for charge transfer within the molecule. researchgate.net DFT calculations can provide detailed visualizations of these orbitals and their energy levels. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound This table presents hypothetical values to demonstrate the output of a typical DFT calculation for FMO analysis.

| Parameter | Energy (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.8 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical stability, reactivity |

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While highly applicable for large, flexible molecules, for a relatively rigid structure like this compound, its primary use would be to explore the rotational conformations around the single bonds, such as the bond connecting the ethanone group to the thiazole ring.

An MD simulation would provide insights into the molecule's conformational landscape and the stability of different conformers in various environments (e.g., in a vacuum or in a solvent). nih.gov By simulating the molecule's trajectory over time, one can identify the most populated (lowest energy) conformations and understand the flexibility of the substituent groups. This information can be particularly relevant when considering how the molecule might adapt its shape upon binding to a biological target. However, specific MD simulation studies focused solely on the conformational analysis of this compound are not extensively reported in the literature.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. amazonaws.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. impactfactor.org Thiazole-containing compounds are known to interact with various biological targets, including protein kinases. nih.gov

For this compound, molecular docking studies can be used to predict how it interacts with the active site of a target protein. The process involves placing the ligand in various positions and orientations within the binding pocket and scoring these poses based on a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). researchgate.net

The predicted binding mode would reveal key intermolecular interactions, such as hydrogen bonds (e.g., involving the carbonyl oxygen or thiazole nitrogen) and hydrophobic interactions (e.g., involving the tert-butyl group and the thiazole ring), with the amino acid residues of the protein's active site. researchgate.net These interactions are fundamental to the stability of the ligand-protein complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target This data is for illustrative purposes to show typical outputs of a molecular docking study.

| Parameter | Result |

| Target Protein | Example Kinase (e.g., c-Kit Tyrosine Kinase) |

| Predicted Binding Affinity (kcal/mol) | -7.8 |

| Interacting Residues | Val21, Leu34, Asp80, Phe82 |

| Types of Interactions | Hydrogen bond with Asp80 (carbonyl oxygen) |

| Hydrophobic interactions with Val21, Leu34, Phe82 (tert-butyl and thiazole ring) |

Rational Design of New Analogues Based on Docking Results

The insights gained from molecular docking studies provide a rational basis for the design of new, potentially more potent analogues. researchgate.net By analyzing the predicted binding mode of this compound, medicinal chemists can identify opportunities for structural modifications to enhance binding affinity and selectivity. researchgate.net

For example, if the docking results show an unoccupied hydrophobic pocket near the tert-butyl group, this group could be replaced with a larger or differently shaped hydrophobic moiety to improve van der Waals interactions. If a potential hydrogen bond donor/acceptor on the protein is not engaged, a functional group could be introduced on the ligand to form this interaction. This structure-based design approach allows for the iterative optimization of lead compounds, guiding synthetic efforts toward molecules with improved biological activity. mdpi.com

Structure Activity Relationship Sar Studies for 1 2 Tert Butyl Thiazol 4 Yl Ethanone Analogues

Impact of Substituents on the Thiazole (B1198619) Ring System

The substitution pattern on the thiazole core is a primary determinant of biological activity. The electronic properties and steric bulk of substituents at positions 2, 4, and 5 can modulate the molecule's interaction with its biological target. globalresearchonline.netnih.gov The reactivity and basicity of the thiazole ring are influenced by the nature of these substituents; electron-donating groups tend to increase nucleophilicity, while electron-withdrawing groups decrease it. globalresearchonline.net

The tert-butyl group at the C-2 position of the thiazole ring plays a significant role in defining the molecule's pharmacological profile. As a large, non-polar, and hydrophobic moiety, its primary contribution to biological activity is likely through steric and hydrophobic interactions.

Steric Influence : The bulky nature of the tert-butyl group can serve as a "steric anchor," orienting the rest of the molecule within a binding pocket of a target protein or enzyme. This can enforce a specific conformation that is favorable for biological activity.

Hydrophobic Interactions : The lipophilicity of the tert-butyl group allows it to engage in favorable van der Waals and hydrophobic interactions with non-polar regions of a biological target. Such interactions are often crucial for enhancing binding affinity.

Metabolic Stability : The steric hindrance provided by the tert-butyl group can protect adjacent parts of the molecule from metabolic degradation, potentially increasing the compound's in vivo half-life.

While direct SAR studies on 1-(2-(tert-butyl)thiazol-4-yl)ethanone are not extensively detailed in the provided context, the importance of bulky, lipophilic groups is a recurring theme in the development of various biologically active agents, including those targeting cyclooxygenase-2 (COX-2) and the TRPV1 receptor. nih.govelsevierpure.com

Position 4 of the thiazole ring is a key site for modification, and the nature of the substituent at this position significantly impacts biological activity. The ethanone (B97240) moiety in the parent compound provides a carbonyl group which can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets.

Varying the substituent at this position allows for a systematic exploration of the target's binding site requirements.

Acyl Substituents : Altering the length and branching of the acyl chain (e.g., propanone, butanone) can probe the size and shape of the corresponding binding pocket. Introducing aromatic acyl groups could introduce potential π-π stacking interactions.

Alkyl Substituents : Replacing the ethanone with simple alkyl groups removes the hydrogen-bonding capability of the carbonyl oxygen but allows for an assessment of the importance of hydrophobic interactions in this region. Studies on related thiazole derivatives have shown that lipophilic groups at position 4 can be beneficial for activity. nih.gov

Other Functional Groups : Introducing other functionalities such as amides, esters, or ethers can systematically vary electronic properties and hydrogen bonding potential (both donor and acceptor capabilities), providing a detailed map of the target's interaction landscape. rsc.org

Research on other thiazole-based compounds has shown that the substituent at the C-4 position can significantly affect the compound's activity, with larger and more lipophilic groups sometimes leading to better results. nih.gov

Influence of Peripheral Moieties Attached to the Thiazole Core

The introduction of various cyclic and acyclic groups attached to the thiazole core has been a fruitful strategy in modulating activity.

Aryl Substituents : The addition of phenyl or other aryl groups often enhances biological activity. nih.gov These groups can participate in π-π stacking or hydrophobic interactions. The substitution pattern on the aryl ring itself is also critical; for example, para-substitution can be more favorable than meta-substitution. nih.gov The presence of electron-donating or electron-withdrawing groups on the aryl ring can further fine-tune the electronic properties and binding affinity. nih.gov

Heteroaryl Substituents : Replacing aryl groups with heteroaryl rings (e.g., pyridine, pyrazole (B372694), thiophene) introduces heteroatoms that can act as hydrogen bond donors or acceptors, potentially forming new, specific interactions with the target. nih.govrsc.org However, in some series, aryl substitutions have been found to be more effective than heteroaryl ones. nih.gov

The table below summarizes findings from SAR studies on various thiazole derivatives, illustrating the impact of different peripheral substituents.

| Compound Series | Substituent Type | Position of Substitution | Observation on Activity |

| Antimicrobial Thiazoles | Aryl vs. Heteroaryl | Peripheral | Aryl substitution generally induced better activity than heteroaryl substitution. nih.gov |

| Biphenylthiazole Analogues | Phenyl | Peripheral | The presence of a biphenyl (B1667301) system was explored to enhance anti-MRSA activity. nih.gov |

| Pyrazolyl-Thiazole Derivatives | Pyrazole, Thiophene | Peripheral | The combination of thiazole with other heterocyclic rings can lead to hybrid molecules with enhanced biological activities. rsc.org |

| Phenyl-Substituted Thiazoles | Substituted Phenyl | Peripheral | The nature and position of substituents (e.g., chloro, nitro) on a peripheral phenyl ring significantly influenced anticancer activity. globalresearchonline.net |

Co-planarity : In many instances, a relatively co-planar arrangement between the thiazole ring and an adjacent aryl or heteroaryl ring is beneficial. nih.gov This planarity can maximize orbital overlap for π-π stacking interactions with aromatic residues (like Phenylalanine, Tyrosine, or Tryptophan) in the target protein. rsc.org X-ray crystallography studies of active thiazole derivatives have confirmed that the thiazole and adjacent phenyl rings can be nearly co-planar. nih.gov

Stabilized Conformations : The biologically active conformation can be stabilized by intramolecular hydrogen bonds. For example, studies on thiazole-amino acids have shown a preference for a semi-extended β2 conformation, which is stabilized by an N–H···NTzl hydrogen bond between an amide hydrogen and the thiazole nitrogen atom. nih.gov

Rotational Freedom : The degree of rotational freedom around the bonds connecting the thiazole core to peripheral groups is also important. Restricted rotation can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding. Conversely, some flexibility may be required to allow for an induced-fit mechanism with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For thiazole derivatives, QSAR models can predict the activity of novel analogues and provide insight into the key molecular properties driving their biological effects.

The development of a robust QSAR model involves several steps:

Data Set Collection : A series of thiazole analogues with experimentally determined biological activities (e.g., IC₅₀ or MIC values) is compiled. This set is typically divided into a training set for model development and a test set for external validation. nih.govnih.gov

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule. These descriptors quantify various aspects of the molecular structure.

Model Building : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that relates a subset of the calculated descriptors to the observed biological activity. mdpi.com

Validation : The model's statistical significance and predictive power are rigorously assessed using techniques like cross-validation and prediction of the activity of the test set compounds. nih.gov

Key descriptors often found to be important in QSAR models for heterocyclic compounds include:

| Descriptor Class | Specific Examples | Description | Potential Relevance for Thiazole Analogues |

| Topological | Wiener index, Kier & Hall connectivity indices | Describe the atomic connectivity and branching of the molecule. | Relates to molecular size and shape, which influences binding site fit. |

| Physicochemical | LogP (lipophilicity), Molar Refractivity (MR) | Quantify properties like hydrophobicity and polarizability. nih.gov | Lipophilicity is crucial for membrane permeation and hydrophobic interactions with the target. |

| Electronic | Dipole moment, HOMO/LUMO energies | Describe the electron distribution and reactivity of the molecule. rsc.org | Important for electrostatic and orbital-based interactions (e.g., charge transfer, hydrogen bonding). |

| Steric/3D | Van der Waals volume, Surface area | Describe the three-dimensional size and shape of the molecule. | Directly relates to the steric requirements of the binding pocket. |

| Substructural | Presence/absence of specific functional groups | Indicator variables that account for the contribution of specific fragments. | Can quantify the positive or negative impact of groups like the tert-butyl or ethanone moieties. |

A successful QSAR model for this compound analogues could reveal, for instance, that high biological activity is positively correlated with lipophilicity and the presence of hydrogen bond acceptors, while being negatively correlated with excessive molecular volume. Such insights are invaluable for guiding the rational design of new, more potent compounds.

Biological Activity Investigations and Molecular Mechanisms

Antimicrobial Activities (Antibacterial and Antafungal)

The rise of antimicrobial resistance has spurred the search for novel compounds to combat pathogenic microorganisms. mdpi.com Thiazole (B1198619) derivatives have emerged as a promising class of antimicrobial agents, with numerous studies highlighting their efficacy. nih.gov

Thiazole-containing compounds have demonstrated considerable broad-spectrum antimicrobial activity. mdpi.comnih.gov Research has shown that certain thiazole derivatives effectively inhibit a range of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, the Trichloro phenyl thiazole molecule has shown a significant inhibitory impact against organisms such as Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, and Pseudomonas fluorescens. mdpi.com The amphiphilic nature of some thiazole derivatives, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into bacterial cell membranes, contributing to their broad-spectrum efficacy. mdpi.com

Numerous studies have documented the specific efficacy of thiazole derivatives against clinically relevant bacterial strains like Staphylococcus aureus and Escherichia coli. biointerfaceresearch.com A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives showed promising activity against both S. aureus and E. coli, with a reported minimum inhibitory concentration (MIC) of 16.1 µM for the lead compound. jchemrev.com Similarly, newly developed 1,3-thiazole and benzo[d]thiazole derivatives were found to have significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and E. coli, with some compounds showing efficacy at concentrations of 50–75 μg/mL. nih.gov The antibacterial potency of these derivatives is often enhanced by the presence of specific substituents on the thiazole ring. biointerfaceresearch.com

| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus | 16.1 µM | jchemrev.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | E. coli | 16.1 µM | jchemrev.com |

| Benzo[d]thiazole derivatives | MRSA | 50-75 µg/mL | nih.gov |

| Benzo[d]thiazole derivatives | E. coli | 50-75 µg/mL | nih.gov |

| Oxothiazole derivative (6d) | E. coli | 125 µg/mL | tums.ac.ir |

| Disubstituted phenylthiazole (Compound 1) | MRSA | 1.3 µg/mL | purdue.edu |

In addition to antibacterial properties, thiazole derivatives have shown significant promise as antifungal agents, particularly against the opportunistic pathogen Candida albicans. nih.govkoyauniversity.orgbohrium.comnih.gov A series of newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system demonstrated very strong antifungal activity against clinical C. albicans isolates, with MIC values ranging from 0.008 to 7.81 µg/mL, which is comparable or superior to the conventional antifungal drug nystatin. nih.govnih.gov Another study on 2,5-Bis(3,4-Dialkoxy Phenyl) Thiazolo[5,4-d] Thiazoles also reported significant fungicidal activity against C. albicans. koyauniversity.org Furthermore, research into 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives identified compounds with potent anti-Candida activity, exhibiting MIC values as low as 3.9 μg/mL, which is substantially lower than the reference drug fluconazole (B54011) (15.62 μg/mL). mdpi.com The proposed mechanism for some of these derivatives involves disruption of the fungal cell wall or cell membrane. nih.govnih.gov

| Derivative Class | Reported Activity (MIC) | Reference |

|---|---|---|

| Thiazole derivatives with cyclopropane system | 0.008–7.81 µg/mL | nih.govnih.gov |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7e) | 3.9 µg/mL | mdpi.com |

| 2-hydrazinyl-4-phenyl-1,3-thiazole (Compound 7a) | 7.81 µg/mL | mdpi.com |

Anticancer / Antiproliferative Activities

The thiazole scaffold is a key component in several established anticancer drugs, and research continues to explore new derivatives for their potential as antiproliferative agents. nih.gov These compounds exert their effects through various mechanisms, including inducing cytotoxicity in cancer cells and inhibiting key enzymes involved in cell cycle progression. nih.govnih.gov

Thiazole derivatives have been shown to possess cytotoxic activity against a range of human cancer cell lines, including the liver cancer cell line HepG2 and the colon cancer cell line HCT-116. mdpi.comnih.govekb.egresearchgate.net In one study, novel thiazole derivatives demonstrated inhibitory activity, with the most active compound showing an IC50 value of 7.26 ± 0.44 µM against HepG2 cells. mdpi.comresearchgate.net Another investigation of two new thiazole compounds, CP1 and CP2, reported IC50 values of 11 ug/ml and 18 ug/ml against HepG2, and 4.7 ug/ml and 9.5 ug/ml against HCT-116, respectively. ekb.eg Furthermore, a series of novel bis-amide-based bis-thiazoles were found to be highly cytotoxic against HCT-116 cells, with an IC50 range of 10.44-13.76 μM, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

| Derivative Class/Compound | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) | Reference |

|---|---|---|---|

| Thiazole derivative (4c) | 7.26 ± 0.44 µM | Not Reported | mdpi.comresearchgate.net |

| Thiadiazole-thiazole hybrid (16b) | 0.69 ± 0.41 µM | Not Reported | tandfonline.com |

| Thiadiazole-thiazole hybrid (21) | 1.82 ± 0.94 µM | Not Reported | tandfonline.com |

| Thiazole derivative (CP1) | 11 µg/mL | 4.7 µg/mL | ekb.eg |

| Thiazole derivative (CP2) | 18 µg/mL | 9.5 µg/mL | ekb.eg |

| Bis-amide-based bis-thiazole (7f) | Not Reported | < 11.78 µM | nih.gov |

A significant mechanism through which thiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation and survival. nih.govrsc.org

Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key transcriptional regulator, and its inhibition can lead to apoptosis in cancer cells. nih.govacs.orgacs.org A series of 4-thiazol-2-anilinopyrimidine derivatives have been developed as highly potent and selective CDK9 inhibitors. nih.govacs.org One of the most selective compounds, 12u, inhibits CDK9 with an IC50 of 7 nM and displays over 80-fold selectivity for CDK9 compared to CDK2. nih.govacs.org Another thiazole carboxiamide derivative, SNS-032, is also a potent CDK9 inhibitor with an IC50 of 4 nM. tandfonline.com

Pim-1 Kinase: The Pim-1 kinase is a serine/threonine kinase that is often overexpressed in various cancers and plays a role in cell cycle progression and survival. nih.govnih.gov Novel bis-thiazole derivatives have been synthesized as preferential Pim-1 inhibitors. nih.govnih.gov Two such derivatives, 3b and 8b, exhibited potent Pim-1 inhibition with IC50 values of 0.32 and 0.24 µM, respectively. nih.govnih.gov Another class of compounds, substituted thiazolidine-2,4-diones, were also identified as potent Pim-1 inhibitors, with the most active compounds showing IC50 values as low as 13 nM. acs.org

| Kinase Target | Derivative Class/Compound | Reported Activity (IC50) | Reference |

|---|---|---|---|

| CDK9 | 4-thiazol-2-anilinopyrimidine (12u) | 7 nM | nih.govacs.org |

| CDK9 | SNS-032 | 4 nM | tandfonline.com |

| Pim-1 | Bis-thiazole derivative (8b) | 0.24 µM | nih.govnih.gov |

| Pim-1 | Bis-thiazole derivative (3b) | 0.32 µM | nih.govnih.gov |

| Pim-1 | Substituted thiazolidine-2,4-dione | 13 nM | acs.org |

Mechanisms Involving Apoptosis Induction

Thiazole-containing compounds have been identified as potent inducers of apoptosis (programmed cell death), a critical mechanism for their anticancer activity. Studies on various thiazole derivatives have shown they can trigger apoptosis through several pathways. For instance, certain novel thiazoles and bis-thiazoles have been found to induce apoptosis by upregulating the expression of the pro-apoptotic gene p53 and downregulating the anti-apoptotic gene Bcl-2. nih.gov Other research on synthetic 1,3-thiazole incorporated phthalimide (B116566) derivatives indicates they can induce apoptosis in cancer cells through the intrinsic pathway. nih.gov This is further supported by findings that some bis-thiazole derivatives cause significant apoptotic cell death and cell cycle arrest. nih.gov The cytotoxic effects of these compounds are often linked to their ability to cause DNA fragmentation and activate caspases, which are key executioners of apoptosis. nih.gov

Central Nervous System (CNS) Activities (e.g., Anticonvulsant)

The thiazole nucleus is a key pharmacophore in compounds showing activity within the central nervous system, particularly as anticonvulsant agents. A variety of thiazole derivatives have been synthesized and evaluated for their potential to manage seizures. For example, novel thiazolidin-4-one substituted thiazoles have demonstrated notable antiepileptic potency in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. nih.gov The anticonvulsant properties of these compounds are attributed to the specific arrangement of atoms in the thiazole ring, which acts as a constrained pharmacophore at the receptor site. nih.gov

Modulation of Neurotransmitter Receptors (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5 (mGluR5) Antagonism)

Thiazole derivatives have been developed as potent and selective antagonists for the metabotropic glutamate receptor subtype 5 (mGluR5), a target for various neuropsychiatric disorders. mdpi.com Compounds such as 3-[(2-Methyl-1,3-thiazol-4-yl) ethynyl]-pyridine (MTEP) are specific and selective antagonists for mGluR5. nih.gov Structure-activity relationship studies have led to the synthesis of novel thiazole-containing ligands with high binding affinity for mGluR5, some showing sub-nanomolar affinity and high selectivity over other receptor subtypes. mdpi.com Molecular docking studies have further elucidated how these thiazole derivatives fit into the allosteric binding site of the mGluR5 receptor. bldpharm.com

Other Reported Biological Activities of Thiazole Derivatives

The versatile thiazole scaffold is associated with a multitude of other biological activities, including:

Anti-inflammatory: Certain thiazole derivatives have been reported to possess anti-inflammatory properties. nih.gov

Antiviral: Thiazole compounds have shown significant efficacy against a wide range of viruses, including influenza, coronaviruses, hepatitis B and C, and HIV. researchgate.netnih.gov They can act through various mechanisms, such as inhibiting viral enzymes like neuraminidase. nih.gov

Anthelmintic: Several studies have reported the synthesis of thiazole derivatives with significant anthelmintic activity against parasitic worms. dmed.org.uanih.gov The mechanism for some of these compounds involves targeting beta-tubulin protein in the parasites. nih.gov

Antioxidant: Many thiazole derivatives exhibit potent antioxidant activity. They can scavenge free radicals and modulate enzymatic antioxidant defenses, with their effectiveness often influenced by specific structural modifications.

Investigation of Molecular Mechanisms of Action

Enzyme Inhibition Studies (e.g., DNA Gyrase)

A significant area of research has focused on thiazole derivatives as inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival, making it a key antibacterial target. Scaffolds such as 4,5,6,7-tetrahydrobenzo[d]thiazoles have been optimized to create potent, low nanomolar inhibitors of E. coli DNA gyrase. These compounds typically target the ATP-binding site of the GyrB subunit. The development of these inhibitors aims to overcome growing bacterial resistance to existing antibiotics like fluoroquinolones, which also target this enzyme.

Ligand-Receptor Binding Assays and Target Specificity

Ligand-receptor binding assays have been crucial in characterizing the interaction of thiazole derivatives with their biological targets. As mentioned previously, extensive in vitro binding assays have been performed to evaluate the affinity and selectivity of novel thiazole compounds for mGluR5. These studies have identified ligands with high specificity, demonstrating more than 10,000-fold selectivity for mGluR5 over other metabotropic glutamate receptor subtypes and a wide range of other receptors and binding sites. mdpi.com Such high target specificity is a critical factor in developing therapeutic agents with minimal off-target effects.

Cellular Pathway Modulation (e.g., NF-κB activation)

Currently, there is a notable absence of published research specifically investigating the direct effects of 1-(2-(tert-Butyl)thiazol-4-yl)ethanone on cellular pathway modulation, including its potential to activate or inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Extensive searches of scientific literature and databases have not yielded studies that specifically examine the molecular mechanisms of this compound in relation to cellular signaling cascades.

While the broader class of thiazole-containing compounds has been a subject of interest in medicinal chemistry for their diverse biological activities, including anti-inflammatory and anticancer properties which are often linked to pathways like NF-κB, specific data for this compound is not available. The NF-κB signaling pathway is a crucial regulator of immune and inflammatory responses, cellular proliferation, and survival. Its dysregulation is implicated in numerous diseases, making it a significant target for therapeutic intervention.

Future research is necessary to elucidate whether this compound interacts with components of the NF-κB pathway or other cellular signaling pathways. Such studies would be essential to understand its potential therapeutic applications and molecular mechanisms of action.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-(tert-Butyl)thiazol-4-yl)ethanone, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : React 2-amino-4-methyl-5-acetylthiazole with substituted benzaldehydes in ethanol under reflux (3–5 hours) using potassium tert-butoxide as a base .

- Route 2 : Condensation of α,β-unsaturated ketones with hydrazine hydrate in glacial acetic acid under reflux (4 hours), followed by filtration and recrystallization from ethanol .

- Key Variables : Solvent choice (ethanol vs. acetic acid), base (e.g., potassium tert-butoxide), and reaction time. Ethanol typically yields 70–80% purity, while acetic acid may improve crystallinity .

Q. How can researchers confirm the structural integrity of this compound?

- Characterization Techniques :

- NMR Spectroscopy : Analyze and NMR spectra for thiazole proton signals (δ ~7.2–7.9 ppm) and tert-butyl group signals (δ ~1.3 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 396 for derivatives) and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and spatial arrangement, as demonstrated for related thiazole derivatives .

Q. What purification methods are optimal for this compound?

- Methods :

- Recrystallization from ethanol or acetic acid removes impurities, achieving >95% purity .

- Column chromatography with silica gel (hexane/ethyl acetate gradient) resolves structurally similar byproducts, especially for derivatives with chlorophenyl groups .

Advanced Research Questions

Q. How do electronic effects of substituents on the thiazole ring modulate biological activity?

- Approach :

- Synthesize derivatives with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methyl) groups.

- Evaluate antifungal/anticancer activity via in vitro assays (e.g., MIC against Candida albicans). For example, fluorophenyl derivatives showed enhanced activity (IC = 2.1 µM) due to improved membrane penetration .

- Correlate Hammett σ values with bioactivity using QSAR models .

Q. What strategies resolve contradictions in reported synthetic yields for thiazole-acetyl derivatives?

- Analysis :

- Discrepancies arise from solvent polarity (e.g., benzene vs. ethanol) and catalyst loading. For instance, refluxing in dry benzene for 7 hours yielded 83% of a chlorophenyl derivative, while ethanol-based methods achieved 70% .

- Recommendation : Optimize via Design of Experiments (DoE) to map temperature, solvent, and stoichiometry effects .

Q. How can molecular docking elucidate the mechanism of action for antifungal derivatives?

- Protocol :

- Dock this compound derivatives into C. albicans CYP51 (lanosterol 14α-demethylase) using AutoDock Vina.

- Key interactions: Hydrogen bonding with heme cofactor and hydrophobic contacts with tert-butyl groups. Derivatives with p-tolyl substituents showed ΔG = −9.2 kcal/mol, indicating strong binding .

Q. What are the stability challenges of this compound under physiological conditions?

- Study Design :

- Incubate the compound in PBS (pH 7.4) at 37°C for 24 hours. Monitor degradation via HPLC.

- Findings : Thiazole-acetyl derivatives hydrolyze slowly (t > 12 hours), but prodrug formulations (e.g., ionic liquid salts) enhance stability (t > 48 hours) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.